2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide
Description
This compound features a 1,3-benzothiadiazole core substituted with a cyclopropyl group and two sulfonyl oxygen atoms (2,2-dioxo), conferring rigidity and electronic modulation. The 4-chlorophenoxy moiety is linked via a methylpropanamide chain to an ethyl group attached to the benzothiadiazole ring. Its synthesis likely involves multi-step reactions, including cyclocondensation and alkylation, as inferred from analogous procedures in and .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-21(2,29-17-11-7-15(22)8-12-17)20(26)23-13-14-24-18-5-3-4-6-19(18)25(16-9-10-16)30(24,27)28/h3-8,11-12,16H,9-10,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULZNBFQKBDBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This compound is characterized by its unique functional groups which may contribute to various pharmacological effects.
The molecular formula of the compound is C21H24ClN3O4S, with a molecular weight of approximately 449.95 g/mol. It features multiple functional groups including a chlorophenoxy moiety and a benzothiadiazole structure, which are significant in determining its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzothiadiazole moiety has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds containing similar structures can inhibit certain enzymes or pathways involved in disease processes.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiadiazole derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
Study 2: Anti-inflammatory Properties
A study published in Phytotherapy Research investigated the anti-inflammatory effects of chlorophenoxy-containing compounds. The findings indicated that these compounds reduced inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Journal of Medicinal Chemistry] |
| Anti-inflammatory | Reduces cytokine production | [Phytotherapy Research] |
| Antimicrobial | Effective against various bacteria | [Microbial Drug Resistance] |
Comparison with Similar Compounds
Benzothiadiazole vs. Benzothiazole Derivatives
- N-[2-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide (): Molecular Formula: C₁₇H₁₅ClN₂OS Key Differences: Replaces the benzothiadiazole with a benzothiazole ring, lacking sulfonyl oxygen atoms. The 4-chlorophenyl group is directly attached to the benzothiazole, simplifying the structure.
Benzothiadiazole vs. Triazole Derivatives
- 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide (): Molecular Formula: C₂₄H₂₂ClN₅OS Key Differences: Substitutes benzothiadiazole with a triazole ring, introducing a sulfanyl-acetamide chain. The triazole’s tautomeric properties (thione vs. thiol) may enhance redox activity, as noted in .
Substituent Analysis
Chlorinated Aromatic Groups
- 3-[5-(4-Chlorophenyl)Furan-2-yl]-N-Phenylpropanamide (CAS 853311-43-0, ): Molecular Formula: C₁₉H₁₆ClNO₂ Key Differences: Replaces benzothiadiazole with a furan ring and positions the 4-chlorophenyl group on the furan. The absence of a sulfonyl group reduces polarity, impacting solubility and membrane permeability .
Cyclopropyl vs. Alkyl Chains
Physicochemical and Spectral Properties
*Predicted based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
